molecular formula C15H13ClF3NO B068919 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline CAS No. 175134-99-3

2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B068919
CAS No.: 175134-99-3
M. Wt: 315.72 g/mol
InChI Key: FRFHKLYQWNKCPQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. This compound features a phenoxy group substituted with chlorine and methyl groups, as well as a trifluoromethyl group, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:

    Nitration: The starting material, 4-chloro-3,5-dimethylphenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The resulting amine is reacted with a trifluoromethylating agent to introduce the trifluoromethyl group.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-3,5-dimethylphenoxy)aniline: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    2-(4-Chloro-3,5-dimethylphenoxy)-5-methylaniline: Substitutes the trifluoromethyl group with a methyl group, potentially altering its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO/c1-8-5-11(6-9(2)14(8)16)21-13-4-3-10(7-12(13)20)15(17,18)19/h3-7H,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFHKLYQWNKCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370999
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175134-99-3
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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